molecular formula C18H11ClF3N3O3 B3003110 3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine CAS No. 338393-30-9

3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine

Cat. No.: B3003110
CAS No.: 338393-30-9
M. Wt: 409.75
InChI Key: GEAYNTCKUUXXGJ-UHFFFAOYSA-N
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Description

3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine is a pyridine-based compound featuring a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a benzyl group substituted at the 2-position with a 4-[(5-nitro-2-pyridinyl)oxy] moiety. This structure combines electron-withdrawing groups (e.g., nitro, trifluoromethyl) and aromatic systems, making it a candidate for applications in agrochemicals or pharmaceuticals.

Properties

IUPAC Name

3-chloro-2-[[4-(5-nitropyridin-2-yl)oxyphenyl]methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3/c19-15-8-12(18(20,21)22)9-23-16(15)7-11-1-4-14(5-2-11)28-17-6-3-13(10-24-17)25(26)27/h1-6,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYNTCKUUXXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 3-chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine exhibit promising antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, making them candidates for antibiotic development . The incorporation of the nitro group in the pyridine ring enhances this activity, potentially allowing for the design of new antimicrobial agents.

Anticancer Properties
Studies have explored the anticancer potential of pyridine derivatives. The trifluoromethyl group is known to increase lipophilicity, which may enhance the bioavailability of such compounds in cancer therapy . Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be further investigated for its potential use in oncology.

Agricultural Applications

Herbicide Development
The structure of this compound suggests potential use as a herbicide or pesticide. Compounds with similar structural motifs have been developed as selective herbicides targeting specific plant pathways without affecting crops . The trifluoromethyl group can enhance the herbicidal activity by improving the compound's stability and efficacy under environmental conditions.

Material Science

Polymer Additives
The unique chemical properties of this compound make it suitable for use as an additive in polymer formulations. Its ability to impart thermal stability and improve mechanical properties can be advantageous in creating high-performance materials . Research into similar compounds has shown that they can enhance the durability and resistance of polymers to environmental stressors.

Case Studies

Study Focus Findings
Antimicrobial Activity Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations .
Cytotoxicity Assays Tested on various cancer cell linesIndicated cytotoxic effects comparable to known chemotherapeutics .
Herbicidal Efficacy Field trials on common weedsDemonstrated effective weed control with minimal crop damage .

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Compound ID Substituents (Benzyl/Phenyl Group) Yield (%) m.p. (°C) Molecular Formula Key Spectral Data (δ, ppm)
Target Compound 5-Nitro-2-pyridinyloxy N/A N/A C₁₉H₁₂ClF₃N₃O₃ Not reported in evidence
7j () 3-Chloro-4-(trifluoromethoxy) 91.5 62.3–63.8 C₂₀H₁₂Cl₂F₆NO₂ ¹H NMR: 8.98 (s, 1H), 5.24 (s, 2H)
5b () Trifluoromethylthio 85.9 63.5–65.0 C₂₀H₁₀ClF₆NOS ¹³C NMR: 124.93 (q, J = 33.2 Hz)
7a () Trifluoromethoxy 79.3 59.1–60.5 C₂₀H₁₃ClF₆NO₂ HRMS: [M+H]⁺ 448.0534
5c () Chloro + trifluoromethylthio 94.0 82.0–83.5 C₂₀H₁₀Cl₂F₆NOS ¹H NMR: 9.02 (s, 1H), 5.41 (s, 2H)

Key Observations:

Synthetic Yields : Yields vary significantly based on substituents. Electron-deficient groups (e.g., nitro in the target compound) may reduce yields due to steric or electronic challenges, whereas electron-neutral groups (e.g., trifluoromethoxy in 7a ) achieve moderate yields (~79–94%) .

Melting Points : Melting points correlate with molecular symmetry and intermolecular forces. For example, 5c () with dual chloro/trifluoromethylthio groups exhibits a higher m.p. (82–83.5°C) compared to 7a (59.1–60.5°C), suggesting enhanced crystallinity from halogen interactions .

Spectral Trends :

  • The trifluoromethyl group generates distinct ¹³C NMR signals (e.g., δ ~124–125 ppm, q due to CF₃ coupling) across analogs .
  • Benzyl protons (e.g., –OCH₂–) resonate at δ ~5.2–5.4 ppm, consistent with ether-linked systems .

Q & A

Q. Critical Parameters :

  • Protect nitro and trifluoromethyl groups from reduction during reactions.
  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Basic: How is spectroscopic characterization (NMR, HRMS) optimized for this compound?

Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign peaks based on coupling patterns (e.g., aromatic protons at δ 8.5–9.1 ppm for pyridine; δ 5.3–5.7 ppm for benzyl-O-CH₂) .
  • HRMS : Electrospray ionization (ESI) in positive/negative mode to confirm molecular ion ([M+H]⁺ or [M−H]⁻) with <5 ppm error .

Q. Example NMR Data from Analogues :

Proton Positionδ (ppm)MultiplicityReference
Pyridine-H8.6–9.1Singlet
Benzyl-O-CH₂5.3–5.7Singlet

Advanced: How can reaction yields be improved for nitro-substituted intermediates?

Answer:
Yields for nitro-containing intermediates (e.g., 71.8% for 7e vs. 24.8% for 7d in ) depend on:

Electrophilic Substitution : Activate the pyridine ring with electron-withdrawing groups (e.g., trifluoromethyl) to enhance nitro group stability .

Catalysis : Use Pd/Cu catalysts for coupling reactions to reduce side products .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates .

Q. Yield Comparison :

CompoundReaction TypeYield (%)Key Condition
7eNitro coupling71.8K₂CO₃, DMF, 80°C
7dSulfonyl coupling24.8No catalyst, 100°C

Advanced: How to resolve contradictions in biochemical activity data for analogues?

Answer:
Contradictions in enzyme inhibition (e.g., acps-pptase targeting in vs. herbicidal activity in ) arise from structural modifications. Mitigate via:

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with methyl to assess bacterial vs. plant target selectivity) .

Dose-Response Assays : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .

Orthogonal Assays : Validate enzyme inhibition using fluorescence-based and radiometric assays .

Advanced: What mechanistic insights guide substitution reactions at the chloro position?

Answer:
The chloro group at position 3 undergoes nucleophilic substitution (SNAr) under controlled conditions:

  • Amine Substitution : React with primary amines (e.g., benzylamine) in THF at 60°C to form secondary amines .
  • Thiol Substitution : Use NaSH in ethanol/water to introduce thiol groups without displacing trifluoromethyl .
  • Catalytic Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) .

Q. Key Mechanistic Controls :

  • Avoid strong bases (e.g., NaOH) to prevent trifluoromethyl degradation.
  • Monitor reaction time to prevent over-substitution.

Basic: What safety protocols are critical during synthesis?

Answer:

  • Nitro Group Hazards : Avoid grinding dry nitro intermediates (risk of explosion); handle in solution .
  • Chlorinated Byproducts : Use fume hoods and adsorbent traps (activated carbon) to capture volatile chlorinated species .
  • Waste Disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced: How to design analogs for agrochemical vs. pharmaceutical applications?

Answer:

  • Agrochemicals : Introduce lipophilic groups (e.g., trifluoromethoxy) to enhance foliar adhesion and rainfastness .
  • Pharmaceuticals : Optimize logP (2–5) via substituent tuning (e.g., replace nitro with carboxamide for solubility) .

Q. Design Table :

ApplicationKey SubstituentTarget PropertyExample Modification
AgrochemicalCF₃O-Hydrophobicity7f ()
PharmaceuticalNH₂SolubilityAmine derivatives

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